N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N’-(4-methylphenyl)-p-phenylenediamine
- N-(2,6-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Uniqueness
Compared to similar compounds, N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-7-9-15(10-8-12)22-11-19-17(21-22)18(23)20-16-13(2)5-4-6-14(16)3/h4-11H,1-3H3,(H,20,23) |
InChI Key |
UMFAVKQOGICKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.